2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a thiophene derivative with a pyrazolyl group and an amino group
Synthetic Routes and Reaction Conditions:
Heterocyclization Reaction: The compound can be synthesized through a heterocyclization reaction involving thiophene and pyrazole derivatives. The reaction typically requires a catalyst, such as a palladium or copper catalyst, and may involve heating under reflux conditions.
Substitution Reaction: Another method involves a substitution reaction where a suitable precursor containing a leaving group is reacted with an amine source to introduce the amino group.
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thioethers and thiols.
Substitution Products: Various substituted thiophenes and pyrazoles.
Mechanism of Action
- Thiophene derivatives, like the one , have been studied for their diverse biological activities. They are of interest to medicinal chemists due to their potential as biologically active compounds . Further research is needed to pinpoint the precise target.
- However, we can speculate based on similar thiophene derivatives:
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . Additionally, it can bind to proteins like albumin, affecting their transport and distribution within the body . The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune responses . The compound can influence gene expression by acting on transcription factors and other regulatory proteins, leading to changes in the production of cytokines and other signaling molecules . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive compound in drug discovery, with applications in targeting specific biological pathways. Medicine: The compound and its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Comparison with Similar Compounds
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile: A related compound with a nitrile group instead of a carboxylic acid.
5-[(Thiophen-3-yl)amino]-1,2,4-triazines: Another thiophene derivative with different heterocyclic structures.
Uniqueness: The presence of both the amino and pyrazolyl groups in 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid gives it unique chemical properties and reactivity compared to other thiophene derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-8-3-7(6-1-2-15-5-6)11-12(8)4-9(13)14/h1-3,5H,4,10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUMRPSVZZLBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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